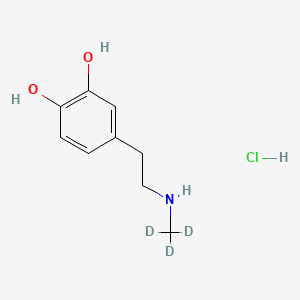
2,5-ジメトキシ-4-(イソプロピルチオ)フェネチルアミン塩酸塩
概要
説明
2,5-Dimethoxy-4-(isopropylthio)phenethylamine hydrochloride is a psychedelic phenethylamine compound belonging to the 2C family. It was first synthesized by Alexander Shulgin and is known for its psychoactive effects. The compound is formally described as 2,5-dimethoxy-4-(isopropylthio)phenethylamine hydrochloride and is often referred to as 2C-T-4 .
科学的研究の応用
2,5-Dimethoxy-4-(isopropylthio)phenethylamine hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on serotonin receptors.
Medicine: Investigated for potential therapeutic effects in psychiatric disorders.
Industry: Utilized in the development of new psychoactive substances
作用機序
Target of Action
The primary targets of 2,5-Dimethoxy-4-(isopropylthio)phenethylamine hydrochloride, also known as 2C-T-4, are the human 5-hydroxytryptamine (5-HT)2A and 5-HT2C receptors . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and sensory perception.
Mode of Action
2C-T-4 interacts with its targets, the 5-HT2A and 5-HT2C receptors, by binding to these receptors and activating them . This activation leads to a series of intracellular events that result in the modulation of neuronal activity and neurotransmission.
Biochemical Pathways
The activation of 5-HT2A and 5-HT2C receptors by 2C-T-4 affects the serotoninergic pathways in the brain . The downstream effects of this activation include changes in mood, perception, and cognition.
Result of Action
There is a case report of 2c-t-4 causing acute psychosis , suggesting that the compound can have significant effects on mental state and behavior. More research is needed to fully understand the molecular and cellular effects of 2C-T-4’s action.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethoxy-4-(isopropylthio)phenethylamine hydrochloride involves several steps. The starting material is typically 2,5-dimethoxybenzaldehyde, which undergoes a series of reactions including:
Thioether Formation:
Reduction: Reduction of the intermediate to form the corresponding phenethylamine.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply .
化学反応の分析
Types of Reactions
2,5-Dimethoxy-4-(isopropylthio)phenethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy groups can be substituted under certain conditions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Phenethylamines: From substitution reactions
類似化合物との比較
Similar Compounds
2C-T-7: Another psychedelic phenethylamine with similar structural and pharmacodynamic properties.
2C-T-19: Shares the 2,5-dimethoxy substitution pattern but differs in the nature of the thioether group
Uniqueness
2,5-Dimethoxy-4-(isopropylthio)phenethylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct psychoactive effects compared to other compounds in the 2C family .
特性
IUPAC Name |
2-(2,5-dimethoxy-4-propan-2-ylsulfanylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S.ClH/c1-9(2)17-13-8-11(15-3)10(5-6-14)7-12(13)16-4;/h7-9H,5-6,14H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVCWPPXXYVULN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=C(C(=C1)OC)CCN)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868738-44-7 | |
| Record name | 2,5-Dimethoxy-4-(isopropylthio)phenethylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868738447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2C-T-4 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94NV39W52A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












